molecular formula C14H18O5 B1250912 Lachnumlactone A

Lachnumlactone A

Cat. No.: B1250912
M. Wt: 266.29 g/mol
InChI Key: UQOLUJIRDKSNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnumlactone A (compound 129) is a secondary metabolite isolated from nematophagous or non-nematophagous fungi. It was first reported in a 1996 study by Shan et al., where it was identified alongside other minor compounds during a screening for nematicidal agents against Caenorhabditis elegans . Structurally, this compound is characterized as a lactone derivative, though its precise stereochemical configuration and biosynthesis pathway remain understudied. Its biological activity includes weak nematicidal effects against C. elegans, though it is less potent compared to co-isolated compounds like papyracons and chloromycorrhizinol analogs .

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

1-[1-hydroxy-2-(2-methyl-5-oxo-2H-furan-4-yl)ethyl]-4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C14H18O5/c1-7-4-8(11(16)18-7)5-10(15)14-6-9(14)13(2,3)19-12(14)17/h4,7,9-10,15H,5-6H2,1-3H3

InChI Key

UQOLUJIRDKSNLW-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)O1)CC(C23CC2C(OC3=O)(C)C)O

Synonyms

lachnumlactone A

Origin of Product

United States

Comparison with Similar Compounds

Papyracons A–C (122–124)

  • Structure: Mycorrhizin-related analogs with non-halogenated frameworks.
  • Source : Isolated from the same fungal extracts as this compound but prioritized for their mutagenicity studies .

Chloromycorrhizinol A (130)

  • Structure : Halogenated analog of mycorrhizin, distinct from this compound’s lactone structure.
  • Activity : Co-isolated with this compound but with uncharacterized nematicidal potency .

Lachnumfuran A (128)

  • Structure : Furan derivative, differing in core heterocyclic structure from this compound.
  • Activity : Similar weak nematicidal activity against C. elegans, suggesting shared ecological roles in fungal defense .

6-O-Methylpapyracons B and C (126–127)

  • Structure : Methylated derivatives of papyracons.

Structural and Functional Insights

Lactone vs. Furan Systems: this compound’s lactone ring may confer stability under physiological conditions, whereas Lachnumfuran A’s furan moiety could influence redox reactivity. Both exhibit weak nematicidal effects, suggesting non-specific target interactions .

Halogenation Effects: Chloromycorrhizinol A’s halogenation contrasts with this compound’s non-halogenated structure. Halogenation often enhances bioactivity, but its absence in this compound may explain its lower potency .

Mutagenicity Divergence :

  • Papyracons A–C’s mutagenicity underscores structural features (e.g., planar aromatic systems) absent in this compound, which may reduce toxicity risks .

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying Lachnumlactone A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Confirmatory steps include spectroscopic analysis (NMR, MS) to verify purity and structural integrity .
  • Experimental Design Tip : Optimize solvent polarity gradients during column chromatography to enhance separation efficiency. Use TLC with UV visualization for real-time monitoring .

Q. How is the stereochemical configuration of this compound determined?

  • Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use NOESY NMR or electronic circular dichroism (ECD) combined with computational modeling (e.g., DFT calculations) .
  • Data Contradiction Analysis : Cross-validate results with multiple techniques to resolve discrepancies between NMR-derived coupling constants and computational predictions .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) in precursor-feeding experiments combined with LC-MS/MS to track metabolic incorporation. Genome mining of the producing organism (e.g., Lachnum species) can identify putative biosynthetic gene clusters .
  • Data Analysis : Map isotopic enrichment patterns to propose intermediate metabolites. Validate hypotheses via heterologous expression of candidate genes in model organisms (e.g., Aspergillus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lachnumlactone A
Reactant of Route 2
Lachnumlactone A

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